![molecular formula C15H20N2O2 B2741686 N-cyclopentyl-N'-(3,4-dimethylphenyl)ethanediamide CAS No. 331265-36-2](/img/structure/B2741686.png)
N-cyclopentyl-N'-(3,4-dimethylphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N’-(3,4-dimethylphenyl)ethanediamide is a chemical compound with the molecular formula C₁₅H₂₀N₂O₂ . It belongs to the class of ethanediamides and exhibits interesting properties due to its unique structural features .
2.
Synthesis Analysis
The synthesis of this compound involves the reaction between cyclopentylamine and 3,4-dimethylbenzoyl chloride . The amide group forms through the condensation of the amine and the acid chloride. Detailed synthetic procedures and conditions can be found in relevant literature .
3.
Molecular Structure Analysis
The molecular structure of N-cyclopentyl-N’-(3,4-dimethylphenyl)ethanediamide consists of a central ethanediamide backbone with a cyclopentyl group attached to one nitrogen atom and a 3,4-dimethylphenyl group attached to the other nitrogen atom. The arrangement of these substituents significantly influences its chemical properties and reactivity .
4.
Chemical Reactions Analysis
While specific chemical reactions involving this compound may vary, it can participate in typical amide reactions such as hydrolysis, amidation, and nucleophilic substitution. Investigating its reactivity with various reagents and conditions would provide further insights .
6.
Physical And Chemical Properties Analysis
- Spectral Data : Utilize techniques like NMR spectroscopy , IR spectroscopy , and mass spectrometry to analyze its spectra and confirm its structure .
7.
Scientific Research Applications
Metabolism and Enzyme Interaction
The metabolism of related compounds, particularly those acting as serotonin 5-HT2A receptor agonists, involves various cytochrome P450 enzymes (CYP). Studies have identified key enzymes such as CYP3A4 and CYP2D6 as major players in the metabolism of these compounds, suggesting potential interactions with drugs metabolized by the same enzymes, leading to possible drug-drug interactions (Nielsen et al., 2017).
Chemical Synthesis and Structure
The synthesis of various chemically related compounds, like chiral C(2)-symmetric bisferrocenyldiamines, has been achieved, demonstrating the potential for creating complex molecular structures with specific properties. These compounds have shown promising catalytic activities and potential applications in asymmetric synthesis (Song et al., 1999).
Combustion and Fuel Applications
Research on blends of cyclopentane with dimethyl ether offers insights into the combustion properties of these mixtures, which could be relevant for understanding the combustion behavior of N-cyclopentyl-N'-(3,4-dimethylphenyl)ethanediamide in various industrial applications (Lokachari et al., 2021).
Catalytic Properties
The role of related compounds in catalytic processes has been explored, such as in selective cross-cycloaddition reactions. These reactions demonstrate the potential of N-cyclopentyl-N'-(3,4-dimethylphenyl)ethanediamide in facilitating specific chemical transformations (Takeuchi & Nakaya, 2003).
Safety and Hazards
properties
IUPAC Name |
N-cyclopentyl-N'-(3,4-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-7-8-13(9-11(10)2)17-15(19)14(18)16-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAIOWQRBRKSTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC2CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N'-(3,4-dimethylphenyl)ethanediamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.